molecular formula C16H13ClFN3 B11061455 2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B11061455
M. Wt: 301.74 g/mol
InChI Key: VCDPQNMBXMVMIW-UHFFFAOYSA-N
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Description

2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an amino group, a chloro-fluorophenyl group, and a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amino-substituted compounds, and halogenated products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-(2-CHLOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE
  • 2-AMINO-4-(2-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE
  • 2-AMINO-4-(2-BROMO-6-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring makes 2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE unique. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H13ClFN3

Molecular Weight

301.74 g/mol

IUPAC Name

2-amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C16H13ClFN3/c17-11-5-3-6-12(18)15(11)14-9-4-1-2-7-13(9)21-16(20)10(14)8-19/h3,5-6H,1-2,4,7H2,(H2,20,21)

InChI Key

VCDPQNMBXMVMIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=C(C=CC=C3Cl)F

Origin of Product

United States

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